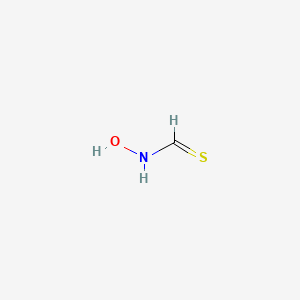

N-Hydroxymethanethioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-hydroxymethanethioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3NOS/c3-2-1-4/h1,3H,(H,2,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRBRNKKTVGXESS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=S)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593637 | |

| Record name | N-Hydroxymethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

77.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85905-55-1 | |

| Record name | N-Hydroxymethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N Hydroxymethanethioamide and Its Structural Analogs

Direct N-Hydroxymethylation of Thioamides

Direct N-hydroxymethylation represents a straightforward approach to installing the N-hydroxymethyl group onto a thioamide scaffold. This transformation typically involves the reaction of a thioamide with formaldehyde (B43269).

A key method for the direct synthesis of N-(hydroxymethylene)thioamides involves the condensation reaction of substituted thioacrylamides with formaldehyde. mdpi.comsciforum.net Specifically, unsaturated thioamides, such as (E)-arylmethylenecyanothioacetamides, have been shown to react readily with an excess of aqueous formaldehyde. mdpi.com The reaction proceeds by the nucleophilic attack of the thioamide nitrogen on the carbonyl carbon of formaldehyde, leading to the formation of the N-hydroxymethylated product. This approach provides a direct route to N-(hydroxymethyl)thioamides, which are valued as potential thioamidoalkylating agents and intermediates in the synthesis of S,N-containing heterocycles like 1,3,5-thiadiazines. mdpi.comresearchgate.net

The reaction is generally carried out by heating the reagents in an aqueous-alcohol medium. mdpi.comresearchgate.net The resulting N-(hydroxymethyl)thioamides often precipitate from the reaction mixture upon stirring at room temperature, allowing for straightforward isolation. mdpi.com

| Substrate (Ar group in (E)-Ar-CH=C(CN)CSNH₂) | Product | Yield |

|---|---|---|

| 4-ClC₆H₄ | (E)-N-(Hydroxymethyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enethioamide | 46% |

| General Aryl, 2-thienyl, 2-furyl | Corresponding N-(Hydroxymethyl)thioamides | 40-60% |

The direct N-hydroxymethylation of thioamides with formaldehyde has been found to proceed efficiently under simple and mild conditions. The reaction is typically conducted by slightly heating the thioamide and an excess of 37% aqueous formaldehyde in ethanol (B145695). mdpi.com This process occurs effectively in the absence of any catalysts. mdpi.comresearchgate.netsciforum.net

Interestingly, attempts to optimize the reaction through the addition of catalysts have proven to be counterproductive. The introduction of both basic catalysts, such as potassium carbonate (K₂CO₃), and acidic catalysts, like aqueous hydrochloric acid (HCl), leads to the resinification of the reaction mass and does not improve the yield or rate of the desired N-hydroxymethylation. mdpi.com The moderate yields, typically ranging from 46% to 60%, are attributed to the increased solubility of the product in the aqueous alcohol medium compared to the starting thioamide, as well as potential side reactions like the retro-Knoevenagel hydrolysis of the starting thioacrylamides. mdpi.com Therefore, the optimal conditions identified involve a catalyst-free system, relying on gentle heating to facilitate the condensation. mdpi.comresearchgate.net

Indirect Synthetic Pathways to N-(Hydroxy)thioamide Linkages

Indirect methods provide an alternative route to N-(hydroxy)thioamide structures, often involving protection-deprotection strategies and the chemical transformation of related functional groups. These pathways can be particularly useful when the desired substitution pattern is incompatible with direct hydroxymethylation conditions.

N-(hydroxy)thioamides can be generated from N-(benzoyloxy)thioamide precursors through a deprotection step. acs.orgnih.gov This strategy involves the removal of the benzoyl protecting group from the oxygen atom of the N-hydroxy moiety. While the direct deprotection of an N-(benzoyloxy)thioamide is a logical extension, the methodology has been well-documented for the analogous N-(hydroxy)amides. acs.orgnih.govucf.edu In that context, the benzoyl group is efficiently removed using a solution of 10 vol % ammonium (B1175870) hydroxide (B78521) in methanol (B129727) (NH₄OH/MeOH), providing the corresponding N-hydroxyamide in high yield (e.g., 87%). nih.gov This deprotection is a key final step in a synthetic sequence that allows for the incorporation of the N-hydroxyamide or N-(hydroxy)thioamide linkage into larger molecules, such as pseudopeptides, without racemization. acs.orgnih.gov

The N-(benzoyloxy)thioamide precursors required for the deprotection strategy are synthesized from their corresponding N-(benzoyloxy)amide analogs via a thionation reaction. acs.orgnih.gov Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is a highly effective and widely used thionating agent for this purpose. acs.orgorganic-chemistry.org The reaction involves the conversion of the amide's carbonyl group (C=O) into a thiocarbonyl group (C=S). organic-chemistry.orgnih.gov

This transformation is typically carried out by treating the N-(benzoyloxy)amide with Lawesson's reagent in a suitable solvent like tetrahydrofuran (B95107) (THF) or toluene. chemspider.com The reaction proceeds to give the desired N-(benzoyloxy)thioamides in moderate to good yields. acs.orgnih.gov This method has been successfully applied in the synthesis of pseudopeptide chains containing N-(hydroxy)thioamide linkages. acs.orgucf.edu

| Substrate | Product | Yield Range |

|---|---|---|

| N-(Benzoyloxy)amides | N-(Benzoyloxy)thioamides | 53-76% |

Stereoselective and Chemoenzymatic Synthetic Approaches to N-Hydroxymethanethioamide Scaffolds

While direct and indirect methods provide access to this compound structures, achieving stereocontrol remains a significant challenge, particularly for chiral analogs. Research into stereoselective and chemoenzymatic approaches is emerging to address this need.

Efforts to control stereochemistry in related systems have shown promise. For instance, in the synthesis of pseudopeptides containing N-(hydroxy)thioamide linkages, racemization issues have been successfully addressed through the use of diastereomeric derivatives, such as those involving Val-Leu sequences. acs.orgnih.gov This strategy suggests that the introduction of chiral auxiliaries can effectively guide the stereochemical outcome of reactions involving the N-(hydroxy)thioamide motif.

Chemoenzymatic synthesis, which combines the selectivity of biological catalysts with the versatility of chemical reactions, offers a powerful platform for constructing complex chiral molecules. mdpi.com Enzymes such as thioesterases, which catalyze macrocyclization in the biosynthesis of polyketides and nonribosomal peptides, demonstrate the potential of biocatalysis in forming bonds involving thio-functional groups with high fidelity. nih.gov Although direct enzymatic synthesis of this compound has not been extensively reported, the principles of enzyme engineering and substrate promiscuity suggest that biocatalysts could be developed for this purpose. For example, engineered oxidases or lyases could potentially be employed for the stereoselective synthesis of precursors or the direct formation of chiral this compound scaffolds. nih.gov These approaches represent a frontier in the synthesis of these compounds, promising more efficient and environmentally benign routes to enantiomerically pure products. mdpi.com

Principles of Green Chemistry in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign manufacturing processes. mdpi.com While specific studies focusing exclusively on the green synthesis of this compound are not extensively documented, the fundamental tenets of green chemistry provide a framework for designing more efficient and less hazardous synthetic routes. These principles, introduced by Paul Anastas and John Warner, aim to reduce the environmental impact of chemical processes. wikipedia.org Key considerations for the green synthesis of this compound and its structural analogs include atom economy, the use of safer solvents and reagents, energy efficiency, and the use of renewable feedstocks.

A primary goal in green chemistry is to design syntheses with high atom economy , a concept developed by Barry Trost. wikipedia.orgjk-sci.com This metric evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgprimescholars.com Addition and rearrangement reactions are inherently more atom-economical as they incorporate all reactant atoms into the final product, achieving 100% atom economy in theory. buecher.dersc.org In contrast, substitution and elimination reactions generate stoichiometric byproducts, leading to lower atom economy. wikipedia.org When considering synthetic pathways to this compound, prioritizing reaction types that maximize the incorporation of starting material atoms into the final structure is a key green chemistry strategy.

The selection of solvents and auxiliary substances is another critical aspect of green chemistry. nih.gov Many traditional organic solvents are volatile, toxic, and difficult to recycle, contributing significantly to chemical waste. nih.govmdpi.com The principles of green chemistry advocate for the use of safer, more environmentally friendly solvents such as water, supercritical fluids, or bio-renewable solvents. mdpi.comresearchgate.net For instance, the use of deep eutectic solvents (DESs) has been reported as an environmentally benign medium for the synthesis of thioamides, offering advantages such as biodegradability and recyclability. rsc.org The development of synthetic routes for this compound in aqueous media or other green solvents would significantly enhance the sustainability of its production. mdpi.comrsc.org

Catalysis plays a pivotal role in green chemistry by enabling reactions to proceed with higher efficiency and selectivity under milder conditions. jk-sci.com The use of catalysts, particularly heterogeneous catalysts, can reduce energy consumption and facilitate easier product separation and catalyst recycling. mdpi.com For the synthesis of related compounds, various catalytic systems have been employed to improve reaction efficiency. nih.gov Exploring catalytic methods for the formation of the thiohydroxamic acid moiety in this compound could lead to more sustainable synthetic processes. Biocatalysis, utilizing enzymes, offers a highly selective and efficient approach to chemical synthesis under mild conditions, further minimizing environmental impact. jk-sci.com

The following table summarizes key green chemistry principles and their potential application in the synthesis of this compound:

| Green Chemistry Principle | Application in this compound Synthesis | Potential Benefits |

| Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product, favoring addition and rearrangement reactions. buecher.dersc.org | Reduced generation of byproducts and waste. wikipedia.org |

| Safer Solvents and Auxiliaries | Utilizing water, supercritical fluids, or bio-renewable solvents in place of traditional volatile organic compounds. mdpi.comresearchgate.net | Minimized environmental pollution and health hazards associated with solvent use. nih.gov |

| Design for Energy Efficiency | Employing catalytic methods that allow reactions to occur at ambient temperature and pressure. jk-sci.com | Reduced energy consumption and associated environmental footprint. |

| Use of Renewable Feedstocks | Investigating the use of starting materials derived from biomass or other renewable sources. | Decreased reliance on finite fossil fuel resources. |

| Catalysis | Utilizing catalysts to enhance reaction rates, selectivity, and reduce the need for stoichiometric reagents. nih.gov | Increased reaction efficiency, easier product purification, and potential for catalyst recycling. jk-sci.com |

Detailed research into the synthesis of thiohydroxamic acids and their derivatives has provided various methodologies that can be evaluated and optimized through the lens of green chemistry. researchgate.netnih.govacs.org For example, improved preparations of thiohydroxamic acids have been reported, and these methods can be assessed for their atom economy and environmental impact. nih.gov By systematically applying the principles of green chemistry, future synthetic strategies for this compound can be developed to be not only efficient and high-yielding but also sustainable and environmentally responsible.

Spectroscopic Characterization and Structural Elucidation of N Hydroxymethanethioamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

¹H NMR spectroscopy would be instrumental in identifying the hydrogen atoms within the N-Hydroxymethanethioamide molecule. The spectrum would be expected to show distinct signals for the proton attached to the nitrogen atom (N-H), the proton of the hydroxyl group (O-H), and the proton of the methanethioamide backbone (C-H). The chemical shift (δ) of each signal, reported in parts per million (ppm), would indicate its electronic environment. Spin-spin coupling between adjacent non-equivalent protons would result in signal splitting, providing valuable information about the connectivity of the atoms.

Hypothetical ¹H NMR Data for this compound:

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |

| C-H | - | - |

| N-H | - | - |

| O-H | - | - |

No data available in scientific literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

Complementing the ¹H NMR data, ¹³C NMR spectroscopy would identify the carbon environments in this compound. A key signal would be that of the thiocarbonyl carbon (C=S), which typically resonates at a characteristic downfield chemical shift.

Hypothetical ¹³C NMR Data for this compound:

| Carbon | Expected Chemical Shift (ppm) |

| C =S | - |

No data available in scientific literature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to elucidate the complete bonding framework, a suite of two-dimensional (2D) NMR experiments would be necessary. Techniques such as Correlation Spectroscopy (COSY) would establish proton-proton couplings. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal longer-range (2-3 bond) correlations between protons and carbons, providing critical information for assembling the molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to display characteristic absorption bands corresponding to the N-H, O-H, C-H, and C=S bonds. The position, intensity, and shape of these bands provide a molecular fingerprint.

Hypothetical IR Absorption Bands for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch | - | Broad |

| N-H stretch | - | Medium |

| C-H stretch | - | Medium |

| C=S stretch | - | Medium-Strong |

No data available in scientific literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. This would be used to determine the precise molecular weight of this compound and to study its fragmentation patterns. The molecular ion peak ([M]⁺) in the mass spectrum would confirm the compound's molecular formula. Analysis of the fragment ions would provide further structural information by revealing how the molecule breaks apart under ionization.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid, X-ray crystallography could be employed to determine its three-dimensional atomic arrangement in the solid state. This technique would provide precise information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous structural elucidation.

Advanced Spectroscopic Methods (e.g., UV-Vis, Raman Spectroscopy)

Advanced spectroscopic techniques such as Ultraviolet-Visible (UV-Vis) and Raman spectroscopy offer valuable insights into the electronic and vibrational characteristics of this compound. These methods are instrumental in elucidating the molecule's electronic structure, bonding, and molecular vibrations, which are crucial for understanding its chemical properties and potential applications.

UV-Vis Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the primary chromophore is the thioamide group (-C(=S)N(OH)-), which gives rise to characteristic absorption bands. The electronic spectrum is expected to be dominated by two main types of transitions: the n → π* and π → π* transitions.

The n → π* transition involves the excitation of a non-bonding electron from the sulfur atom to an anti-bonding π* orbital of the C=S double bond. This transition is typically of lower energy and, consequently, appears at a longer wavelength (λmax). It is characteristically of low intensity due to its forbidden nature. In contrast, the π → π* transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. This transition is of higher energy, appearing at a shorter wavelength, and is generally much more intense.

Table 1: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Electronic Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| n → π | ~350 - 400 | Low (~10 - 100) |

| π → π | ~240 - 270 | High (~5,000 - 15,000) |

Note: The predicted values are based on data from analogous thioamide compounds and may vary depending on the solvent and experimental conditions.

The position and intensity of these absorption bands are sensitive to the solvent environment. Polar solvents can lead to a blue shift (hypsochromic shift) of the n → π* transition due to the stabilization of the non-bonding electrons, while the π → π* transition may exhibit a red shift (bathochromic shift).

Raman Spectroscopy

Raman spectroscopy provides detailed information about the vibrational modes of a molecule, offering a fingerprint that is unique to its structure. This technique is particularly useful for studying the vibrations of the thioamide group in this compound. The key vibrational modes that are expected to be prominent in the Raman spectrum include the C=S stretching, C-N stretching, and N-OH bending and stretching vibrations.

The C=S stretching vibration is a particularly informative band in the Raman spectrum of thioamides. Due to the polarizability of the C=S bond, this vibration typically gives rise to a strong Raman signal. The position of this band can provide insights into the double-bond character and the electronic environment of the thiocarbonyl group.

Computational studies using methods such as Density Functional Theory (DFT) can predict the Raman active vibrational frequencies and their intensities, aiding in the interpretation of experimental spectra.

Table 2: Predicted Prominent Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Predicted Intensity |

| N-OH Stretch | ~3300 - 3500 | Medium |

| C-H Stretch | ~2900 - 3000 | Medium |

| C=S Stretch | ~800 - 900 | Strong |

| C-N Stretch | ~1200 - 1300 | Medium-Strong |

| N-OH Bend | ~1400 - 1500 | Medium |

Note: These predicted values are based on theoretical calculations and data from related thioamide and hydroxamic acid derivatives. The actual experimental values may differ.

The analysis of the Raman spectrum of this compound, in conjunction with theoretical calculations, can provide a comprehensive understanding of its molecular structure and bonding. The sensitivity of Raman spectroscopy to the C=S bond makes it an invaluable tool for studying the tautomeric equilibrium between the thione and thiol forms of thiohydroxamic acids.

Mechanistic Organic Chemistry and Reactivity Profiles of N Hydroxymethanethioamide

Elucidation of Reaction Pathways and Mechanisms

The reactivity of N-Hydroxymethanethioamide is governed by the interplay of its constituent functional groups: the thioamide and the N-hydroxyl group. These impart a unique electronic character that dictates its behavior in various chemical transformations.

Thioamides, in general, are known to be more reactive than their amide counterparts towards both nucleophiles and electrophiles. nih.gov This enhanced reactivity can be attributed to the lower electronegativity and greater polarizability of sulfur compared to oxygen, which influences the electronic distribution within the thioamide functional group. nih.gov

The this compound molecule possesses both nucleophilic and electrophilic centers. The sulfur atom, with its lone pairs of electrons, and the nitrogen atom are potential nucleophilic sites. Conversely, the thiocarbonyl carbon is electrophilic and susceptible to attack by nucleophiles.

The N-hydroxyl group further modulates this reactivity. The oxygen atom can also act as a nucleophile, while the presence of the hydroxyl group can influence the acidity of the N-H proton, making the conjugate base a potent nucleophile. Thiohydroxamic acids are noted to be significantly more acidic than their corresponding hydroxamic acids. calstate.edu

General Reactivity of Thiohydroxamic Acids

| Feature | Description |

| Acidity | Thiohydroxamic acids are more acidic than hydroxamic acids. |

| Nucleophilicity | The sulfur and nitrogen atoms are primary nucleophilic centers. |

| Electrophilicity | The thiocarbonyl carbon is the primary electrophilic center. |

| Metal Chelation | The thiohydroxamic acid moiety acts as a strong chelating agent for various metal ions. wikipedia.org |

A plausible pathway would involve the initial formation of an N-acyliminium ion intermediate from the thioamide and an aldehyde. This electrophilic intermediate would then be attacked by a nucleophile to yield the alkylated product. The presence of the N-hydroxyl group in this compound could influence the stability and reactivity of the N-thioacyliminium ion intermediate.

Decomposition Pathways and Stability Considerations

The stability of N-hydroxythioamides is a critical factor in their synthesis and application. While specific decomposition pathways for this compound have not been detailed in the literature, studies on related hydroxylamine (B1172632) derivatives suggest potential routes of degradation. researchgate.net Thermal decomposition of hydroxylamine itself proceeds through complex radical and non-radical pathways, and similar mechanisms could be envisaged for its thioamide derivative.

Potential decomposition pathways could involve:

Hydrolysis: Cleavage of the C-N bond to yield methanethioic acid and hydroxylamine.

Oxidation: The sulfur atom is susceptible to oxidation, which could lead to a variety of products.

Rearrangement: Under certain conditions, rearrangements involving the N-hydroxyl group, similar to the Lossen rearrangement in hydroxamic acids, might occur, although this is less common for thioamides.

The stability of thioamides is generally lower than that of amides, and the presence of the N-hydroxyl group may further impact the molecule's stability. nih.gov

Role in Reductive Amination Pathways of N-Hydroxylated Systems

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. wikipedia.org The process typically involves the formation of an imine or enamine intermediate, which is then reduced. mdpi.com In the context of N-hydroxylated systems, the N-hydroxyl group can play a significant role in the reaction mechanism.

While the direct involvement of this compound in reductive amination has not been specifically documented, the reduction of thioamides to amines is a known transformation. organic-chemistry.org A hypothetical reductive amination pathway involving this compound could proceed through the reduction of the thioamide to the corresponding aminomethane, followed by reaction with a carbonyl compound. Alternatively, the N-hydroxy group could be reduced concurrently with the thioamide moiety. The presence of the hydroxyl group on the nitrogen could influence the reactivity of the intermediate species and the final product distribution. mdpi.comresearchgate.net

Reaction Kinetics and Thermodynamic Parameter Determination

Quantitative data on the reaction kinetics and thermodynamic parameters of this compound are scarce in the current scientific literature. To fully understand the reactivity and mechanistic pathways of this compound, detailed kinetic studies would be necessary. Such studies would involve monitoring the rate of reaction under various conditions (e.g., temperature, concentration, solvent) to determine rate constants, activation energies, and other kinetic parameters. nih.gov

Similarly, thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of formation and reaction would provide crucial information about the stability and spontaneity of processes involving this compound. These parameters can be determined through calorimetric measurements or computational chemistry methods. While such data is not available for this compound, general trends for thioamides suggest they are thermodynamically less stable than their corresponding amides. nih.gov

Synthesis and Chemical Exploration of N Hydroxymethanethioamide Derivatives

Functionalization at the Nitrogen Atom

The nitrogen atom in the N-hydroxymethanethioamide core is a prime site for chemical modification, allowing for the introduction of diverse functional groups that can tune the molecule's properties and reactivity.

A primary method for synthesizing the parent N-(hydroxymethyl)thioamides involves the N-hydroxymethylation of precursor thioamides. Research has shown that various thioamides can react with an excess of aqueous formaldehyde (B43269), often with gentle heating in an ethanol (B145695) medium and without the need for a catalyst, to produce the corresponding N-(hydroxymethyl)thioamides in good yields. mdpi.comresearchgate.net This straightforward reaction provides a direct route to the core structure, which can then be further functionalized. For instance, the reaction of (E)-arylmethylenecyanothioacetamides with formaldehyde readily yields N-(hydroxymethylene)thioamides. mdpi.com

Further functionalization of the hydroxyl group on the nitrogen is a key strategy for creating diverse derivatives. This can be achieved through acylation or alkylation. For example, methods developed for N-hydroxyamides can be adapted for their thioamide counterparts. Acylation of N-(benzoyloxy)amines, followed by deprotection, can yield N-hydroxyamides, and this technology can be extended to the synthesis of N-(hydroxy)thioamides. nih.gov The synthesis of N-(acyloxy)ynamides has been achieved through the coupling of N-(acyloxy)amides with hypervalent alkynyliodane, indicating a pathway for introducing complex substituents onto the nitrogen. rsc.org Similarly, N-alkoxyindoles can be synthesized through the base-mediated cyclization of specific nitroaryl precursors, followed by alkylation with electrophiles like methyl iodide or benzyl (B1604629) bromide, demonstrating direct functionalization of an N-hydroxy intermediate. nih.gov

Oxidative methods also provide a pathway for functionalization at the position adjacent to the nitrogen atom. Under mild conditions, using reagents like tert-butyl hydroperoxide (TBHP) and a catalyst, C-H bonds next to an amide nitrogen can be functionalized, a principle that can be extended to thioamide systems. organic-chemistry.org

| Reaction Type | Precursor | Reagent(s) | Product | Reference |

| N-Hydroxymethylation | Thioamides | Formaldehyde (HCHO) | N-(Hydroxymethyl)thioamides | mdpi.comresearchgate.net |

| N-Acylation | N-Hydroxythioamides | Acylating Agents | N-Acyloxythioamides | nih.govgrafiati.com |

| N-Alkylation | N-Hydroxythioamides | Alkylating Agents (e.g., Methyl Iodide) | N-Alkoxythioamides | nih.gov |

| Oxidative Functionalization | N-Alkyl Thioamides | TBHP, Catalyst | α-Functionalized Thioamides | organic-chemistry.org |

Modifications of the Thiocarbonyl Moiety

The thiocarbonyl (C=S) group is the defining feature of a thioamide and its reactivity is central to the chemical identity of this compound derivatives. The most fundamental modification is its introduction into the molecule, typically via thionation of a corresponding amide.

The conversion of amides to thioamides is a well-established transformation. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is a widely used and effective reagent for this purpose. nih.govznaturforsch.com For example, N-(benzoyloxy)amides can be converted into N-(benzoyloxy)thioamides in moderate yields using Lawesson's reagent, which can then be deprotected to give the target N-(hydroxy)thioamides. nih.gov Other thionation agents, such as phosphorus pentasulfide, are also employed. znaturforsch.comorganic-chemistry.org The choice of thionating agent can be crucial, and methods using reagents like ammonium (B1175870) phosphorodithioate (B1214789) or a PSCl₃/H₂O/Et₃N system have been developed to improve yields and simplify procedures. organic-chemistry.org

The Willgerodt-Kindler reaction offers an alternative route for thioamide synthesis, particularly for generating 1,n-acyloxy thioamides from 1,3-ketoesters. znaturforsch.com This three-component reaction involving a ketone/aldehyde, an amine, and elemental sulfur provides a direct pathway to thioamides that might otherwise be difficult to access. znaturforsch.com

Beyond its synthesis, the thiocarbonyl group can participate in further reactions. Its high reactivity makes it a key handle for constructing more complex structures, particularly heterocycles, as discussed in the following section. Reactions involving the sulfur atom, such as S-alkylation or oxidative desulfurization back to a carbonyl, represent further potential modifications, though the primary focus in the literature is often on using the thioamide as a precursor.

| Method | Starting Material | Thionation Reagent | Product | Key Features | Reference |

| Lawesson's Reagent | Amides, N-(Benzoyloxy)amides | Lawesson's Reagent | Thioamides, N-(Benzoyloxy)thioamides | Widely applicable, efficient | nih.govznaturforsch.comorganic-chemistry.org |

| Phosphorus Pentasulfide | Amides | P₄S₁₀ | Thioamides | Classic, powerful reagent | znaturforsch.comorganic-chemistry.org |

| Willgerodt-Kindler Reaction | 1,3-Ketoesters, Amines | Elemental Sulfur (S₈) | 1,n-Acyloxy thioamides | Multi-component, forms C-C and C-S bonds | znaturforsch.com |

| Ammonium Phosphorodithioate | Amides | (NH₄)₃PS₂O₂ | Thioamides | Easy to handle, high yield | organic-chemistry.org |

Synthesis of Heterocyclic Systems Incorporating this compound Motifs

A significant application of this compound derivatives is their use as precursors in the synthesis of heterocyclic compounds. The dual functionality of the N-hydroxymethyl group and the thiocarbonyl moiety provides a reactive framework for intramolecular cyclization reactions.

N-(methylol)thioacrylamides, a subset of this compound derivatives, are recognized as promising intermediates for synthesizing condensed heterocycles. mdpi.comresearchgate.net Specifically, they have been proposed as key precursors for the construction of the 1,3,5-thiadiazine ring system. mdpi.com The inherent reactivity of the N-hydroxymethyl group as an electrophilic synthon, combined with the nucleophilicity of the sulfur atom, facilitates cyclization pathways.

The versatility of the thioamide group is further highlighted in its reaction with electrophilic reagents to form various sulfur-containing heterocycles. beilstein-journals.org For example, reactions of heteroaromatic thioamides with sulfonyl azides can lead to the regioselective synthesis of N-sulfonyl amidines, which are themselves important heterocyclic structures. beilstein-journals.org While these examples may not start from an N-hydroxymethylated precursor, they demonstrate the general utility of the thioamide group in heterocycle synthesis, a principle that applies directly to this compound derivatives.

Furthermore, general strategies for N-heterocycle synthesis can incorporate these motifs. Reductive cyclization of diketoximes is a known method for producing N-hydroxy heterocycles, including thiomorpholines. rsc.org The A³-coupling reaction, a three-component reaction of an aldehyde, an alkyne, and an amine, is a powerful tool for generating propargylamines, which can undergo subsequent cascade reactions to form a wide variety of N, O, and S-containing heterocycles. zioc.ru These established synthetic strategies could be adapted to use this compound derivatives as starting materials to access novel heterocyclic scaffolds.

| Heterocyclic System | Precursor Type | Key Reaction | Significance | Reference |

| 1,3,5-Thiadiazines | N-(Methylol)thioacrylamides | Intramolecular Cyclization | Utilizes the inherent reactivity of the N-hydroxymethylthioamide core | mdpi.com |

| N-Sulfonyl Amidines | Heteroaromatic Thioamides | Reaction with Sulfonyl Azides | Forms biologically relevant heterocyclic structures | beilstein-journals.org |

| Thiomorpholines | Diketoximes | Intramolecular Reductive Cyclization | General route to N-hydroxy S-containing heterocycles | rsc.org |

| Various N, O, S-Heterocycles | Propargylamines (from A³-Coupling) | Cascade Transformations | Atom-efficient method for building diverse heterocyclic libraries | zioc.ru |

Structure-Reactivity Relationships within Derivative Series

Understanding the relationship between the molecular structure of this compound derivatives and their chemical reactivity is crucial for designing new synthetic routes and functional molecules. This relationship is governed by the electronic and steric effects of substituents on both the nitrogen atom and the thiocarbonyl group.

Studies on related anomeric amides, such as N-acyloxy-N-alkoxyamides, reveal that bis-oxyl substitution on the nitrogen atom leads to a pyramidal geometry and reduces typical amide resonance. grafiati.com This change in structure makes the nitrogen atom a reactive electrophilic center, susceptible to Sₙ2-type substitution reactions. grafiati.com Similar principles would apply to N-acyloxy-N-alkoxythioamides, where the nature of the acyl and alkoxy groups would modulate the reactivity of the nitrogen center. Investigations into N-(benzyloxy)-N-(pivaloyloxy)benzamides have utilized kinetic monitoring and linear free energy relationships to quantify how structural features influence reactivity. uchicago.edu

The electronic properties of substituents on the aromatic rings of arylthioamides significantly influence their reactivity. In Lewis acid-catalyzed cascade reactions, the reactivity of substrates was found to have a linear relationship with parameters reflecting the electron-donating or -withdrawing nature of the substituents. nih.gov For example, substrates with electron-donating groups may react faster in certain transformations.

In the context of heterocycle synthesis, the structure of the thioamide precursor dictates the feasibility and outcome of cyclization reactions. The presence of electronegative heteroatoms or bulky substituents can influence the regioselectivity of reactions, as seen in the synthesis of N-sulfonyl amidines from various heterocyclic thioamides. beilstein-journals.org Structure-activity relationship (SAR) studies, such as those performed on N-hydroxyphthalimide derivatives for detecting amines, show that the core framework is essential for the desired reactivity, and subtle changes to substituents can fine-tune performance. nih.gov These findings underscore the importance of systematic structural modification to optimize the reactivity of this compound derivatives for specific synthetic applications.

Theoretical and Computational Chemistry of N Hydroxymethanethioamide

Quantum Chemical Investigations (e.g., Density Functional Theory)

Quantum chemical methods are central to the theoretical analysis of N-Hydroxymethanethioamide, providing a fundamental understanding of its behavior. imist.ma Methods like Density Functional Theory (DFT) and ab initio calculations have been instrumental in exploring the molecule's electronic landscape and geometric preferences. acs.orgmpg.de These computational tools enable the calculation of structures and properties for molecules, groups of molecules, and solids by applying the principles of theoretical chemistry within sophisticated computer programs. researchgate.net

Quantum chemical calculations, such as DFT and ab initio methods, have been employed to elucidate the electronic structure and bonding characteristics of this compound. acs.orgmpg.de Analyses like Natural Bond Orbital (NBO) and Mulliken population analysis provide a detailed picture of electron distribution and orbital interactions within the molecule. scienceasia.orgijpsat.org

The bonding in this compound is characterized by a degree of electron delocalization. For instance, in related amide systems, the carbon-nitrogen bond exhibits significant double-bond character due to resonance, which influences the reactivity of the nitrogen lone pair. imist.ma Computational studies on analogous thioamides reveal the nature of the bonds through methods like Wiberg bond index analysis, which can quantify the bond order. nih.gov For example, in a related system, the interaction forming a Ni-O bond involves specific hybrid orbitals on the metal and oxygen atoms, with calculated polarization coefficients indicating the contribution of each atom to the bonding orbital. scienceasia.org

The distribution of electron density, often visualized through electron density surfaces of frontier molecular orbitals (HOMO and LUMO), highlights the chemically active regions of the molecule. ijpsat.org In many organic molecules, these orbitals are localized around specific functional groups, indicating their role in chemical reactivity. ijpsat.org The analysis of HOMO-LUMO energy gaps provides further insight into the electronic properties and potential for electron transfer. ijpsat.org

Theoretical calculations are a powerful tool for predicting spectroscopic parameters, which can then be compared with experimental data for validation. scienceasia.orgimist.ma For this compound and its isomers, computational methods such as DFT and ab initio calculations have been used to predict vibrational (infrared) spectra and nuclear magnetic resonance (NMR) chemical shifts. acs.orgsemanticscholar.org

Infrared (IR) Spectroscopy: The calculated IR spectrum provides information about the vibrational modes of the molecule. For the thiol form of thioformohydroxamic acid, a notable absorption band is the S-H stretch. acs.org Theoretical calculations, after applying a scaling factor, can predict the frequency of this vibration. acs.org For example, one study reported a calculated S-H vibrational frequency of around 2580 cm⁻¹ for a related thiohydroxamic acid. acs.org The table below presents theoretically predicted vibrational frequencies for key stretching modes in thioformohydroxamic acid tautomers based on computational studies.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) (Scaled) | Reference |

| S-H Stretch | Thiol (S1) | ~2580 | acs.org |

| N-H Stretch | Thione (S2) | - | - |

| O-H Stretch | Thione/Thiol | - | - |

| C=S Stretch | Thione (S2) | - | - |

| C=N Stretch | Thiol (S1) | - | - |

| Note: Specific calculated frequencies for all modes are not available in the provided search results. The table is illustrative based on available data. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. imist.ma The calculated isotropic chemical shifts (δ_iso_) are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS). imist.ma The chemical shift is influenced by the local electronic environment of the nucleus. For instance, protons attached to carbons bonded to electronegative atoms like oxygen or nitrogen tend to appear at lower fields (higher δ values). libretexts.org While specific predicted shifts for this compound are not detailed in the search results, the general principles of computational NMR prediction are well-established. imist.maorganicchemistrydata.org

This compound can exist as different isomers, primarily tautomers (thione and thiol forms) and, within each tautomeric form, conformational isomers (Z and E). acs.orgresearchgate.net Computational chemistry is essential for determining the relative stabilities and geometric parameters of these various forms. researchgate.netuci.edu

The two main tautomeric forms are the thione form (HC(=S)NHOH) and the thiol form (HC(=NOH)SH). Each of these can exist as Z and E conformers based on the arrangement around the C=S or C=N bond and the N-O bond. Ab initio calculations at the MP2/6-31+G** level have been used to investigate the relative stability of these isomers. acs.org

The order of stability for the main tautomers was determined to be: S2Z > S2E > S1Z > S1E acs.org

Below is a table summarizing the key isomers of this compound and their relative stability.

| Isomer Notation | Tautomeric Form | Conformation | Relative Stability |

| S2Z | Thione | Z | 1 (Most Stable) |

| S2E | Thione | E | 2 |

| S1Z | Thiol | Z | 3 |

| S1E | Thiol | E | 4 (Least Stable) |

| Data derived from MP2 level calculations. acs.org |

Reaction Mechanism Elucidation via Computational Approaches

Computational methods are pivotal in mapping out the mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone. rsc.org For this compound, theoretical studies have focused on intramolecular processes, such as proton transfer, which are fundamental to its reactivity. acs.org These studies help in understanding the sequence of events at a molecular level, including the formation of transient intermediates and high-energy transition states. smu.edu

A key aspect of studying reaction mechanisms is the characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. smu.edu Computational chemistry allows for the optimization of TS geometries and the calculation of activation energies (Ea), which are the energy barriers that must be overcome for a reaction to proceed. libretexts.orgpku.edu.cn

For the intramolecular hydrogen transfer in this compound, which facilitates the interconversion between its tautomers, the transition state has been computationally characterized. acs.org The geometry of the transition state for the S2Z ⇌ S1Z tautomerization involves a ring-like structure. acs.org The activation energy for this process is dominated by the strain within this ring structure. acs.org

The activation energy determines the rate of a reaction; a lower activation energy corresponds to a faster reaction rate. libretexts.org While specific numerical values for the activation energies for all interconversions of this compound are not detailed in the provided search results, computational studies on similar intramolecular proton transfers have shown that these barriers can be significant. For example, the 1,3-intramolecular H transfer in a related thioacid has a calculated barrier of 31.3 kcal/mol. smu.edu The presence of a catalyst, such as a water molecule, can significantly lower this barrier. researchgate.net

| Reaction Pathway | Transition State Characteristic | Factors Influencing Activation Energy |

| Tautomer Interconversion | Ring-like structure | Ring strain in the transition state |

| Based on findings for intramolecular hydrogen transfer. acs.org |

Reaction pathway mapping involves tracing the energetic landscape that connects reactants, transition states, intermediates, and products. rsc.org For this compound, computational studies have mapped the potential energy surface for the interconversion among its five isomeric tautomers via intramolecular hydrogen transfer. acs.org

The process begins with the most stable isomer, S2Z, and explores the pathways leading to the less stable forms like S2E, S1Z, and S1E. acs.org The calculations determine the relative energies of each stable isomer (local minima on the potential energy surface) and the transition states that connect them. nih.gov This mapping reveals the most likely reaction pathways by identifying the routes with the lowest energy barriers. rsc.org

The energetics of the tautomerization process show that the thione forms (S2Z and S2E) are energetically more favorable than the thiol forms (S1Z and S1E). acs.org The entire reaction network can be visualized as an energy diagram, where the valleys represent stable isomers and the peaks represent transition states. The study of these pathways is crucial for understanding the dynamic equilibrium and reactivity of the compound. For example, because the proton on the nitrogen atom in the thione form is relatively easy to dissociate, it is suggested that thioformohydroxamic acid acts as an N-acid in the gas phase. acs.org

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

Molecular Dynamics (MD) simulations are a powerful computational tool used to understand the structural, dynamical, and thermodynamical properties of molecular systems. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed view of the time evolution of a system, offering insights that are often inaccessible through experimental methods alone. mdpi.comwustl.edu For a molecule like this compound, MD simulations can elucidate its intrinsic flexibility, conformational landscape, and interactions with its environment, particularly with solvents.

The process begins by defining a force field, a set of empirical potential energy functions and parameters that describe the interactions between atoms in the system. nih.gov Commonly used force fields for biomolecular and organic systems include AMBER, CHARMM, and GROMACS. mdpi.comnih.gov These force fields model both bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals and electrostatic) interactions. wustl.edu An initial 3D structure of this compound, typically optimized using quantum mechanical methods, serves as the starting point. This solute is then placed in a periodic box filled with a chosen solvent, such as water, to mimic bulk solution conditions.

The simulation then proceeds by integrating the equations of motion in small time steps (typically femtoseconds), generating a trajectory that describes the position and velocity of each atom over time. mdpi.com Analysis of this trajectory provides a wealth of information about the dynamic behavior of this compound. Key parameters analyzed include:

Root-Mean-Square Fluctuation (RMSF): To identify the flexibility of different parts of the molecule.

Torsional Angle Analysis: To explore the rotation around single bonds and identify preferred conformations (rotamers).

Solvation effects, which are the influence of a solvent on a solute's properties and reactivity, are critical to understanding chemical processes in solution. frontiersin.orgnumberanalytics.com MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of solute-solvent interactions. nih.gov These simulations can reveal the structure of the solvation shell around this compound, including the number, orientation, and residence time of solvent molecules. This is particularly important for understanding phenomena like hydrogen bonding between the hydroxyl and amide groups of the molecule and polar solvent molecules like water. plos.org Different solvent models, from explicit atomistic descriptions to more computationally efficient implicit continuum models, can be employed to balance accuracy and computational cost. numberanalytics.comd-nb.info

Table 1: Hypothetical MD Simulation Parameters for this compound in Water

| Parameter | Description | Hypothetical Value/Observation | Significance |

| Simulation Time | Total length of the simulation run. | 100 ns | Allows for sampling of significant conformational changes and solvent reorganization. |

| RMSD of Solute | Measures the average deviation of the solute's backbone atoms from the initial structure. | 1.5 ± 0.3 Å | Indicates the molecule reaches a stable equilibrium and explores local conformations. |

| RMSF per Atom | Fluctuation of individual atoms around their average position. | Higher fluctuations in the -OH and -SH groups | Suggests these terminal groups are more flexible and exposed to the solvent. |

| Radial Distribution Function (g(r)) of Water around N-H | Describes the probability of finding a water oxygen atom at a distance r from the amide hydrogen. | A sharp peak at ~1.8 Å | Indicates a strong hydrogen bond between the amide proton and water. |

| Hydrogen Bond Count | Average number of hydrogen bonds between the solute and solvent. | 4-5 | Quantifies the extent of hydrogen bonding, crucial for solubility and stability. |

Computational Predictions for Novel Derivatives and Reaction Outcomes

Computational chemistry provides invaluable tools for predicting the properties of novel molecules and the outcomes of chemical reactions, accelerating research and development. chemrxiv.org For this compound, these methods can be used to design new derivatives with tailored properties and to understand its reactivity in various chemical transformations.

Novel Derivatives: By computationally modifying the parent structure of this compound—for instance, by substituting the hydrogen atoms with different functional groups—it is possible to create a virtual library of novel derivatives. Quantum mechanical calculations, particularly Density Functional Theory (DFT), can then be employed to predict the key electronic and structural properties of these new compounds before any synthetic work is undertaken. sfb1309.de Properties such as molecular geometry, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. These properties are crucial for predicting the stability, reactivity, and potential applications of the derivatives. mdpi.com For example, a lower HOMO-LUMO gap generally implies higher chemical reactivity.

Table 2: Computationally Predicted Properties of Hypothetical this compound Derivatives

| Derivative Name | Modification | Predicted Dipole Moment (Debye) | Predicted HOMO-LUMO Gap (eV) | Predicted Property |

| N-Hydroxy-N-methylmethanethioamide | Methyl group on Nitrogen | 3.8 | 5.2 | Increased lipophilicity |

| N-Hydroxy-1-fluoro-methanethioamide | Fluorine on Carbon | 4.5 | 5.9 | Increased electrophilicity of the carbonyl carbon |

| N-Methoxy-methanethioamide | Methyl group on Oxygen | 2.9 | 5.5 | Altered hydrogen bonding capability |

Reaction Outcomes: Predicting the products of a chemical reaction is a fundamental challenge in chemistry. neurips.cc Computational methods can model reaction pathways and predict their outcomes, providing insights into reaction mechanisms and selectivity. nih.gov For this compound, these methods can predict how it will behave when treated with various reagents.

By mapping the potential energy surface, computational models can identify transition states and calculate activation energies for different possible reaction pathways. This helps in determining the most likely product. For instance, the model could predict whether a nucleophile would preferentially attack the electrophilic carbon of the thioamide group or another site. Furthermore, recent advances have seen the application of machine learning and artificial intelligence, which are trained on vast databases of known reactions. arxiv.orgrsc.org These models can predict the outcome of a reaction, including reactants and reagents, by treating the problem as a "translation" from reactants to products, often represented by their SMILES strings. arxiv.orgrsc.org Such approaches can be used to rapidly screen potential reactions involving this compound and its derivatives to identify promising synthetic routes. chemrxiv.org

Coordination Chemistry of N Hydroxymethanethioamide As a Ligand

Ligand Design and Coordination Modes of N-Hydroxymethanethioamide

This compound possesses two key donor sites for coordination to a metal center: the thiocarbonyl sulfur atom and the hydroxylamino oxygen atom. The presence of these two distinct donor atoms within a compact molecular framework suggests the potential for versatile coordination behavior, including monodentate and bidentate chelation.

Thiocarbonyl Coordination

The thiocarbonyl group (C=S) is a well-known coordinating moiety in a variety of ligands. The sulfur atom, being a soft donor according to the Hard and Soft Acids and Bases (HSAB) theory, is expected to form strong coordinate bonds with soft or borderline metal ions. In a monodentate coordination mode, this compound would likely bind to a metal center through its sulfur atom. This type of interaction is common for thioamides and related compounds. The strength of this coordination would be influenced by the electronic properties of the metal center and the steric environment around the ligand.

Hydroxyl Group Coordination

The hydroxylamino group (-NHOH) provides a second potential coordination site through its oxygen atom. The oxygen atom is a hard donor and would be expected to preferentially coordinate to hard metal ions. Upon deprotonation of the hydroxyl group, the resulting anionic oxygen would form a stronger bond with the metal center. This mode of coordination is characteristic of hydroxamic acids, which are known for their high affinity for various metal ions, particularly Fe(III). wordpress.com

Chelation Strategies and Polydentate Analogs

The most compelling aspect of this compound as a ligand is its potential to act as a bidentate chelating agent. By coordinating simultaneously through the thiocarbonyl sulfur and the hydroxylamino oxygen, it can form a stable five-membered chelate ring with a metal ion. This chelation would significantly enhance the stability of the resulting metal complex compared to monodentate coordination, an effect known as the chelate effect. This O,S-bidentate chelation is the primary coordination mode for thiohydroxamic acids. calstate.edu

The design of polydentate analogs of this compound could lead to ligands with even higher affinities and selectivities for specific metal ions. For instance, incorporating the this compound functional group into larger molecular scaffolds could result in tridentate or tetradentate ligands. Such polydentate ligands are of significant interest for applications requiring the formation of highly stable and specific metal complexes, such as in the development of therapeutic chelating agents or in the design of catalysts with well-defined coordination spheres.

Synthesis and Characterization of this compound Metal Complexes

While specific synthetic procedures for this compound metal complexes are not documented in the literature, their synthesis can be predicted based on established methods for related ligand systems, such as hydroxamic and thiohydroxamic acids. eurjchem.comresearchgate.net The characterization of these hypothetical complexes would rely on a suite of spectroscopic and analytical techniques to elucidate their structure and bonding.

Transition Metal Complexes

The synthesis of transition metal complexes of this compound would likely involve the reaction of a suitable metal salt (e.g., chlorides, nitrates, or acetates) with the ligand in an appropriate solvent. The stoichiometry of the reaction and the resulting coordination geometry would depend on the metal ion, its oxidation state, and the reaction conditions. For example, with divalent transition metals like Cu(II), Ni(II), and Zn(II), one might expect the formation of complexes with a 2:1 ligand-to-metal ratio, leading to octahedral or square planar geometries.

Table 1: Predicted Properties of Hypothetical Transition Metal Complexes with this compound (L)

| Metal Ion | Predicted Formula | Predicted Geometry | Predicted Color |

| Cu(II) | [Cu(L)₂] | Square Planar | Green/Brown |

| Ni(II) | [Ni(L)₂] | Square Planar/Octahedral | Red/Green |

| Fe(III) | [Fe(L)₃] | Octahedral | Deep Red/Violet |

| Zn(II) | [Zn(L)₂] | Tetrahedral | Colorless |

Characterization of these complexes would involve techniques such as:

Infrared (IR) Spectroscopy: To observe shifts in the C=S and N-O stretching frequencies upon coordination.

UV-Visible Spectroscopy: To study the electronic transitions and determine the coordination geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, to probe the ligand environment.

X-ray Crystallography: To definitively determine the solid-state structure of the complexes.

Main Group Metal Complexes

This compound is also expected to form complexes with main group metals. The coordination chemistry of main group elements is diverse and depends heavily on the size, charge, and electronic configuration of the metal ion. For instance, with alkali metals (e.g., Li⁺, Na⁺, K⁺), coordination is likely to be primarily electrostatic, with the deprotonated ligand acting as a counter-ion. With heavier main group elements like Sn(IV) or Pb(II), more covalent interactions and the formation of distinct coordination complexes are anticipated. The synthesis would likely follow similar routes as for transition metals, with careful control of pH to facilitate deprotonation of the ligand where necessary.

Table 2: Predicted Coordination Behavior with Main Group Metals

| Metal Ion | Predicted Coordination Mode | Potential Complex Type |

| Na⁺ | Ionic interaction | Salt-like |

| Mg²⁺ | Bidentate chelation | [Mg(L)₂] |

| Al³⁺ | Bidentate chelation | [Al(L)₃] |

| Sn(IV) | Bidentate chelation | [Sn(L)₂Cl₂] |

The characterization of these main group metal complexes would employ similar techniques as for their transition metal counterparts, with a particular emphasis on NMR spectroscopy (for metals like ¹¹⁹Sn) and X-ray crystallography to understand the coordination environment.

Electronic and Magnetic Properties of Coordination Compounds

A comprehensive review of scientific literature reveals a notable absence of studies on the electronic and magnetic properties of coordination compounds specifically involving this compound as a ligand. As of the current date, no experimental or theoretical data has been published detailing the electronic spectra (such as UV-Vis or EPR spectroscopy) or magnetic susceptibility measurements for metal complexes of this particular thioamide.

Consequently, it is not possible to provide specific details on parameters such as:

d-d transitions: The energies and intensities of electronic transitions between d-orbitals of a central metal ion, which are influenced by the ligand field created by this compound.

Charge-transfer bands: The occurrence and energy of ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge-transfer bands.

Magnetic moments: Experimental magnetic moment values (μeff) that would indicate the number of unpaired electrons and thus the spin state (high-spin or low-spin) of the metal center in a complex.

Magnetic coupling: Information on whether complexes containing multiple metal centers exhibit ferromagnetic, antiferromagnetic, or no magnetic coupling.

The lack of research in this area means that the ligand field strength of this compound and its position in the spectrochemical series are undetermined. Similarly, its ability to mediate magnetic interactions between metal centers remains unexplored.

Further research, including the synthesis and characterization of this compound complexes with various transition metals, is required to elucidate their electronic and magnetic properties. Such studies would be crucial for understanding the bonding and structural characteristics of these potential coordination compounds.

Catalytic Applications of this compound Coordination Complexes

There is currently no published research detailing the catalytic applications of coordination complexes formed with this compound. The potential for these complexes to act as catalysts in chemical transformations has not been investigated.

Therefore, no information is available on:

The types of reactions that might be catalyzed by this compound complexes.

The efficiency, selectivity, or turnover numbers of any such catalytic processes.

The reaction mechanisms that would be involved.

Comparisons of their catalytic activity with other existing catalysts.

While transition metal complexes with other related ligands, such as thioamides and hydroxamic acids, have been explored for various catalytic applications, these findings cannot be directly extrapolated to this compound without specific experimental validation. nih.govnih.govdntb.gov.uarsc.org The unique electronic and steric properties arising from the combination of a thioamide group and a hydroxyl group attached to the nitrogen atom may lead to novel catalytic activities, but this remains a hypothetical prospect.

The exploration of the catalytic potential of this compound coordination complexes represents an open area for future research in the field of coordination chemistry and catalysis.

Advanced Applications of N Hydroxymethanethioamide in Organic Synthesis and Materials Science

Role as an Alkylating Agent in Organic Transformations

While not a classical alkylating agent, N-hydroxymethanethioamide belongs to a class of compounds, N-(hydroxymethylene)thioamides, which are recognized as promising thioamidoalkylating agents. mdpi.comresearchgate.netsciforum.net Thioamidoalkylation is a process where a thioamidomethyl group (–CH₂–NH–C(S)–R) is introduced into a molecule. The N-hydroxymethyl group can be activated under certain conditions, enabling the molecule to react with various nucleophiles.

This reactivity is particularly useful for the formation of new carbon-heteroatom and carbon-carbon bonds. For instance, these agents can react with C-H acids, amines, or thiols, effectively transferring the thioamide-containing fragment. The reaction typically proceeds via the formation of a reactive iminium-type intermediate. The specific conditions for these transformations, such as the use of acid or base catalysts, can be tuned to favor the desired alkylation product. The development of N-(hydroxymethylene)thioamides as thioamidoalkylating agents represents a significant advancement in the construction of complex molecules containing the thioamide moiety. mdpi.comresearchgate.netsciforum.net

Precursor for Complex Organic Molecules and Heterocycles

The bifunctional nature of this compound, possessing nucleophilic nitrogen and sulfur centers as well as an N-hydroxy group, makes it a versatile precursor for the synthesis of complex organic molecules, especially heterocycles. clockss.orgnih.gov Thioamides are well-established building blocks for a variety of sulfur- and nitrogen-containing rings.

A primary application lies in the synthesis of thiazoles and thiadiazines. For example, the thioamide moiety can undergo condensation reactions with α-halocarbonyl compounds in a Hantzsch-type synthesis to yield thiazole (B1198619) derivatives. Furthermore, the N-hydroxymethyl group can participate in intramolecular cyclizations. For example, N-(hydroxymethylene)thioamides are considered potential intermediates in the synthesis of condensed heterocycles like the 1,3,5-thiadiazine series. mdpi.comresearchgate.netsciforum.net

The N-hydroxy group itself is a key feature in many bioactive heterocycles and can direct cyclization pathways or be a site for further functionalization. nih.gov N-hydroxyamidines, which are structurally related, are known to be excellent synthons for creating fused heterocyclic systems. clockss.org The conversion of N-hydroxyamides to N-hydroxythioamides using reagents like Lawesson's reagent further expands their utility, allowing access to thio-analogs of bioactive pseudopeptides. acs.orgnih.gov

The following table summarizes the potential heterocyclic systems that can be derived from this compound and related precursors.

| Precursor Type | Reagent/Condition | Resulting Heterocycle |

| This compound | α-Haloketone | Thiazole derivative |

| N-(Hydroxymethylene)thioamide | Intramolecular cyclization | 1,3,5-Thiadiazine derivative |

| N-Hydroxyamide | Lawesson's Reagent | N-Hydroxythioamide |

| Heterocyclic N-hydroxyamidine | Cyclization | Fused triazolo heterocycle |

Integration in Functional Materials Design (e.g., Chelating Resins, Corrosion Inhibitors)

The presence of soft (sulfur) and hard (nitrogen, oxygen) donor atoms makes this compound and its derivatives excellent candidates for applications in materials science, particularly in the design of chelating resins and corrosion inhibitors.

Chelating Resins: The thioamide functional group is known to have a strong affinity for various metal ions. Polymers functionalized with N-(hydroxymethyl)-thioamide groups have been synthesized and used to create chelating resins. researchgate.net These materials have demonstrated high efficiency in the selective extraction and concentration of heavy and precious metal ions such as Cu(II), Cd(II), and Hg(II) from aqueous solutions. researchgate.net The combination of the thioamide and hydroxyl groups can enhance the coordination capacity and selectivity of these resins. Polymers containing thioamide groups have been shown to effectively recover valuable metals like gold and platinum. researchgate.net

Corrosion Inhibitors: Thioamides and hydroxamic acids are two classes of compounds well-documented for their efficacy as corrosion inhibitors for metals like steel in acidic environments. researchgate.netscientific.netampp.orgresearchgate.netstmjournals.inbme.hu Their mechanism of action involves the adsorption of the molecule onto the metal surface through the heteroatoms (S, N, O), forming a protective film. researchgate.netampp.org This film acts as a barrier, preventing direct contact between the metal and the corrosive medium. Given that this compound contains both of these key functional groups, it is expected to be a highly effective corrosion inhibitor. The synergistic effect of the thioamide (strong adsorption via sulfur) and the hydroxamic acid-like N-hydroxy group (strong chelation via nitrogen and oxygen) would likely lead to the formation of a very stable protective layer on the metal surface. researchgate.net

| Functional Group | Application | Mechanism |

| N-(Hydroxymethyl)-thioamide | Chelating Resin | Coordination with metal ions (e.g., Cu, Cd, Hg) |

| Thioamide | Corrosion Inhibitor | Adsorption on metal surface via sulfur and nitrogen atoms |

| Hydroxamic Acid | Corrosion Inhibitor | Chelation and formation of a protective film on metal surfaces |

Development of Novel Reagents and Intermediates for Chemical Synthesis

The unique combination of functional groups in this compound makes it a valuable starting point for developing novel reagents and synthetic intermediates. The reactivity of both the thioamide and the N-hydroxy moieties can be exploited to create a range of derivatives with tailored properties.

For example, α-hydroxythioamides are considered versatile synthetic building blocks, and methods for their enantioselective acylation have been developed using chiral N-heterocyclic carbene catalysis. acs.org This highlights their value as intermediates for producing chiral molecules. The conversion of amides to their corresponding thioamides using thionating agents like Lawesson's reagent is a common strategy to modify the reactivity and biological activity of molecules, including peptides. acs.orgnih.govmdpi.comorganic-chemistry.org Applying this to N-hydroxyamides provides access to N-hydroxythioamides, which can serve as unique intermediates. acs.orgnih.gov

Furthermore, the thioamide group itself can undergo various transformations. For instance, chemoselective acylation of thioamides can be achieved through N–C(S) bond cleavage under transition-metal-free conditions, leading to valuable 3-hydroxy-1-thioxoketone products. rsc.org The ability to functionalize or transform both ends of the this compound molecule opens up avenues for creating a new class of bifunctional reagents for organic synthesis.

Future Research Directions and Unexplored Avenues

Synergistic Experimental and Computational Investigations

Future research will greatly benefit from a close integration of experimental and computational methods to unravel the fundamental properties and reactivity of N-Hydroxymethanethioamide. Computational studies, employing methods such as Density Functional Theory (DFT) and ab initio calculations, can provide deep insights into reaction mechanisms, transition states, and spectroscopic properties. nih.govmdpi.com

For instance, computational analysis can be used to model the reaction pathways of this compound with various reagents, predicting the feasibility and outcomes of new chemical transformations. nih.gov This predictive power can guide experimental work, saving time and resources by prioritizing promising avenues. Experimental validation of computational predictions through techniques like kinetic studies, spectroscopic analysis (NMR, IR, etc.), and product characterization is crucial for a comprehensive understanding.

Table 1: Proposed Synergistic Investigations

| Research Area | Computational Approach | Experimental Validation |

|---|---|---|

| Reaction Mechanisms | DFT calculations to map potential energy surfaces and identify transition states. mdpi.com | Kinetic studies, trapping of intermediates, and isotopic labeling experiments. |

| Spectroscopic Properties | Time-dependent DFT (TD-DFT) to predict UV-Vis and circular dichroism spectra. | Comparison of calculated spectra with experimental measurements. |

| Molecular Interactions | Molecular dynamics (MD) simulations to study solvation effects and intermolecular interactions. | Spectroscopic titrations and calorimetry to measure binding affinities. |

| Tautomeric Equilibria | Calculation of relative energies of different tautomers in various solvents. | NMR spectroscopy and UV-Vis spectrophotometry to determine tautomeric ratios. |

This synergistic approach will not only accelerate the pace of discovery but also provide a more robust and detailed understanding of the chemical behavior of this compound.

Novel Reaction Discovery and Catalyst Development

The discovery of novel reactions involving this compound is a key area for future exploration. As a member of the thiohydroxamic acid family, it holds potential for the synthesis of diverse heterocyclic compounds, which are valuable scaffolds in medicinal chemistry and materials science. acs.orgfigshare.comnih.govacs.org Future research should focus on exploring its reactivity towards a wide range of electrophiles and nucleophiles to uncover new bond-forming strategies. acs.org

The development of efficient catalysts for reactions involving this compound is another critical research direction. Metal-based catalysts, particularly those based on copper, have shown promise in reactions of related compounds and could be adapted for this compound. acs.org Future work could explore a broader range of transition metal catalysts, as well as organocatalysts, to achieve higher efficiency, selectivity, and functional group tolerance.

Table 2: Potential Catalytic Transformations

| Reaction Type | Potential Catalyst Class | Desired Outcome |

|---|---|---|

| Cross-Coupling Reactions | Palladium, Nickel, or Copper complexes | Formation of C-C, C-N, and C-S bonds. |

| Asymmetric Synthesis | Chiral transition metal complexes or organocatalysts | Enantioselective synthesis of chiral derivatives. |

| Cycloaddition Reactions | Lewis acids or organocatalysts | Construction of complex heterocyclic rings. |

| C-H Functionalization | Rhodium, Iridium, or Palladium catalysts | Direct modification of C-H bonds to introduce new functional groups. |

The discovery of new reactions and catalysts will expand the synthetic utility of this compound, making it a more versatile building block in organic synthesis.

Green Chemistry Advancements in this compound Chemistry

Future research must prioritize the development of environmentally benign methods for the synthesis and application of this compound, aligning with the principles of green chemistry. unibe.chnih.govyoutube.com This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

Key areas for green chemistry advancements include:

Alternative Solvents: Exploring the use of water, supercritical fluids, or bio-based solvents to replace hazardous organic solvents.

Catalysis: Developing highly efficient and recyclable catalysts to minimize waste and energy consumption. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

Renewable Feedstocks: Investigating the synthesis of this compound from renewable resources.

Table 3: Green Chemistry Strategies

| Green Chemistry Principle | Application to this compound Chemistry |

|---|---|

| Prevention | Designing syntheses with minimal waste generation. |

| Atom Economy | Maximizing the incorporation of atoms from reactants into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances with little to no toxicity. youtube.com |

| Safer Solvents and Auxiliaries | Eliminating or replacing hazardous solvents with greener alternatives. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Deriving starting materials from renewable sources. |

| Catalysis | Employing catalytic reagents in small amounts over stoichiometric reagents. nih.gov |

By incorporating these principles, the environmental footprint of this compound chemistry can be significantly reduced.

Exploration of New Application Domains in Advanced Materials and Chemical Technologies

The unique structural features of this compound suggest its potential for a wide range of applications in advanced materials and chemical technologies. Its ability to act as a ligand for metal ions could be exploited in the development of new catalysts, sensors, and functional materials.

Future research should explore the following application domains:

Materials Science: Investigating the use of this compound and its polymers in the development of functional materials such as corrosion inhibitors, coatings, and electronic materials. researchgate.net